molecular formula C11H16O7 B8816295 (2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate

(2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate

Cat. No.: B8816295
M. Wt: 260.24 g/mol
InChI Key: NXEJETQVUQAKTO-UHFFFAOYSA-N
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Description

(2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate is a chemical compound with the molecular formula C13H18O9. It is a derivative of tetrahydrofuran, a heterocyclic organic compound. This compound is characterized by the presence of three acetate groups attached to the tetrahydrofuran ring, making it a triacetate ester. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate typically involves the acetylation of a precursor compound, such as a tetrahydrofuran derivative. The reaction is carried out using acetic anhydride in the presence of a catalyst, such as pyridine, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final triacetate product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetate groups to hydroxyl groups.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

(2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also participate in chemical reactions that modify its structure, thereby influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate: A closely related compound with similar structural features.

    (2S,3R,4S,5R,6R)-6-(Acetoxymethyl)-5-(((2S,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triyl triacetate: Another similar compound with additional acetoxymethyl groups.

Uniqueness

(2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate is unique due to its specific stereochemistry and the presence of three acetate groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H16O7

Molecular Weight

260.24 g/mol

IUPAC Name

(4,5-diacetyloxy-2-methyloxolan-3-yl) acetate

InChI

InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3

InChI Key

NXEJETQVUQAKTO-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

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